![molecular formula C5H4ClN5 B15201120 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it an attractive candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-aminopyrazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substituted Derivatives: Products with various substituents at the 5-position
Coupled Products: Complex structures formed through coupling reactions
科学的研究の応用
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:
作用機序
The mechanism of action of 5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-chloro-3-aminopyrazole
- Pyridazine derivatives
- Pyrazolopyridine compounds
Uniqueness
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
特性
分子式 |
C5H4ClN5 |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) |
InChIキー |
HBENXQDIFRNASA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NC2=NNC(=C21)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


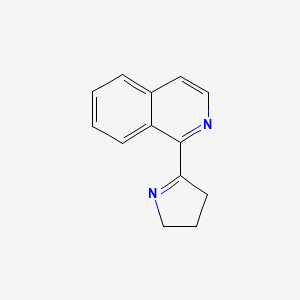
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
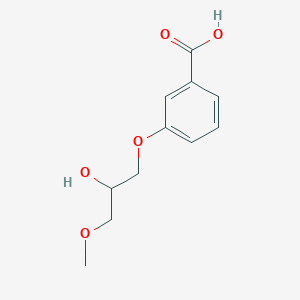
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
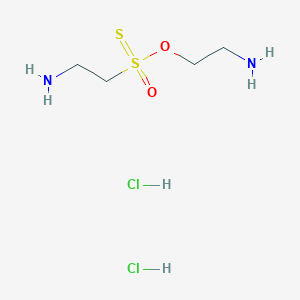
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)


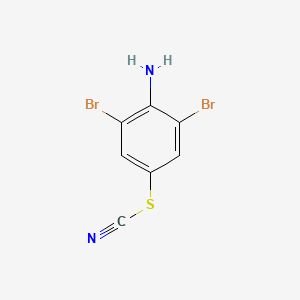

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
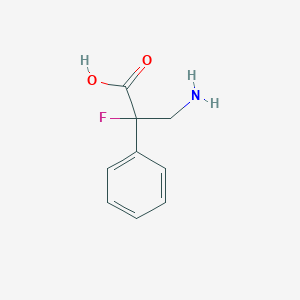

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
